Brevinin-2-OR4
CAS No.:
Cat. No.: VC3673556
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structure and Characteristics
Physical Properties
Brevinin-2-OR4 is typically available as a white to off-white powder with greater than 95% purity when synthesized commercially . The peptide is water-soluble, making it convenient for various laboratory applications and pharmacological studies . For research purposes, Brevinin-2-OR4 is typically stored at -20°C for up to one year, with recommendations to refrigerate the peptide after reconstitution to maintain stability and biological activity .
Structural Features
While the search results don't provide specific details about the secondary structure of Brevinin-2-OR4, studies on related brevinin peptides indicate that they typically adopt an α-helical conformation in membrane-mimetic solvents . This structural characteristic is crucial for their antimicrobial activity, as it enables them to interact with and disrupt bacterial cell membranes.
Antimicrobial Properties
Antimicrobial Spectrum
Brevinin-2-OR4 demonstrates broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, it has shown activity against:
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Bacillus pyocyaneus (Gram-negative bacterium)
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Escherichia coli (Gram-negative bacterium)
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Staphylococcus aureus (Gram-positive bacterium)
Antimicrobial Potency
The minimum inhibitory concentration (MIC) of Brevinin-2-OR4 against these pathogens ranges from 6 to 12 μM, indicating moderate to high potency . This range is comparable to other brevinin peptides, such as Brevinin-2-Related Peptide (B2RP), which has shown MIC values of 6 μM against E. coli and C. albicans, and 12.5 μM against S. aureus after certain modifications .
Comparison with Other Brevinin-2 Peptides
Structural Diversity within the Brevinin-2 Family
The Brevinin-2 family exhibits considerable structural diversity while maintaining similar functional properties. For example, Brevinin-2GHk from Sylvirana guentheri has a specific open reading frame consisting of three topological domains: signal peptide, acidic spacer, and mature peptide . This structure is highly conserved with other skin defensive peptide precursors from the same species . In contrast, B2RP from Lithobates septentrionalis has a different amino acid sequence (GIWDTIKSMGKVFAGKILQNL.NH₂) and adopts an α-helical conformation with relatively low amphipathicity .
Functional Similarities and Differences
While most brevinin peptides exhibit antimicrobial activity, their potency and spectrum can vary significantly. Brevinin-2GHk, for instance, showed relatively weak antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast . In contrast, Brevinin-2MP demonstrated significant antimicrobial activity against a range of bacteria .
Additionally, some brevinin peptides have been shown to possess anti-inflammatory properties. For example, Brevinin-2MP can significantly regulate the secretion of inflammatory mediators such as NO, TNF-α, IL-6, and MCP-1 in LPS-induced RAW 264.7 cells by blocking the MARK/NF-κB inflammatory pathways . Similarly, Brevinin-2R has demonstrated a regulatory role in inflammation by increasing the expression of IL-1b and IL-6 genes in cancer cells in a dose-dependent manner .
Cytotoxicity Profiles
The cytotoxicity of different brevinin peptides also varies considerably. Brevinin-2MP showed low hemolytic activity against mouse erythrocytes, with a hemolysis ratio of only 1.42 ± 0.16% even at a high concentration of 100 μM . It also demonstrated varying cytotoxicity against different mammalian cell lines, with IC₅₀ values ranging from 5.77 ± 1.21 μM for H460 cells to more than 25 μM for other tested mammalian cell lines .
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